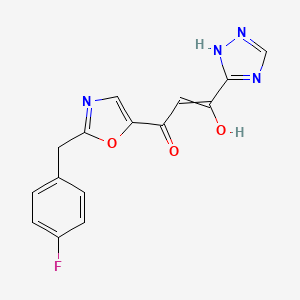
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features multiple functional groups, including a propenone backbone, a fluorophenyl group, an oxazole ring, a hydroxy group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the triazole ring: This can be done via a Huisgen cycloaddition reaction, often referred to as a “click” reaction.
Formation of the propenone backbone: This can be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The propenone backbone can be reduced to a saturated ketone using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the triazole ring.
Anti-inflammatory Agents: The fluorophenyl group can enhance the compound’s anti-inflammatory activity.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-Propen-1-one derivatives: Compounds with similar propenone backbones.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Oxazole derivatives: Compounds with similar oxazole rings.
Triazole derivatives: Compounds with similar triazole rings.
Uniqueness
This compound’s uniqueness lies in the combination of multiple functional groups, which can confer unique chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and bioactivity, while the oxazole and triazole rings can provide specific binding interactions in biological systems.
特性
CAS番号 |
280572-63-6 |
|---|---|
分子式 |
C15H11FN4O3 |
分子量 |
314.27 g/mol |
IUPAC名 |
1-[2-[(4-fluorophenyl)methyl]-1,3-oxazol-5-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11FN4O3/c16-10-3-1-9(2-4-10)5-14-17-7-13(23-14)11(21)6-12(22)15-18-8-19-20-15/h1-4,6-8,22H,5H2,(H,18,19,20) |
InChIキー |
KUBKFMBOTPAMTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



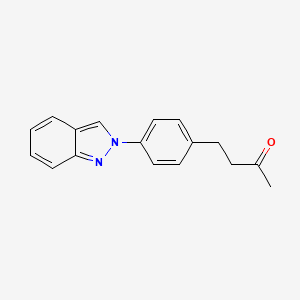

![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)

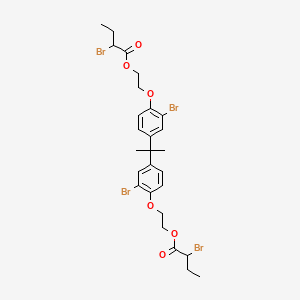
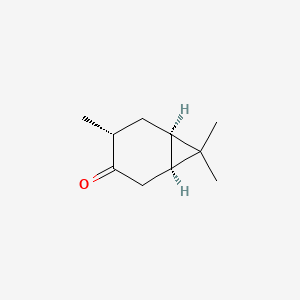

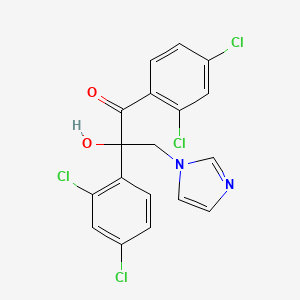

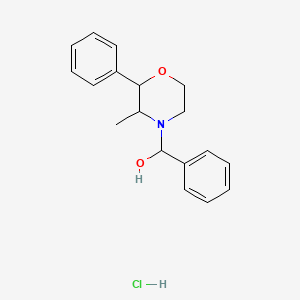
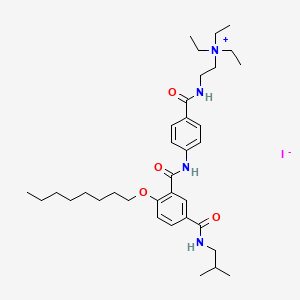
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
